

Dietary Supplementation of Tomatidine for Animal Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: Tomatidine (hydrochloride)

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Abstract

Tomatidine, a natural steroidal alkaloid derived from the digestion of α -tomatine found in green tomatoes, has emerged as a promising small molecule for combating skeletal muscle atrophy and promoting muscle growth.[1][2] In vivo and in vitro studies have demonstrated its efficacy in stimulating muscle hypertrophy, preventing muscle wasting in various atrophy models, and enhancing physical performance in animal models.[3][4] These effects are primarily mediated through the activation of the mTORC1 signaling pathway and the inhibition of the ATF4-dependent pathway, which is associated with age-related muscle weakness and atrophy.[5][6][7] This document provides detailed application notes and protocols for the dietary supplementation of tomatidine in animal studies, intended to guide researchers in designing and executing experiments to investigate its therapeutic potential.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of tomatidine in mice.

Table 1: Effects of Dietary Tomatidine Supplementation on Muscle Mass and Strength in Young Adult Mice

Parameter	Control Group	Tomatidine Group (0.05% w/w in diet for 5 weeks)	Percentage Change	Reference
Tibialis Anterior (TA) Muscle Weight	~100% (normalized)	Increased	~13.7% overall increase in skeletal muscle mass	[3]
Gastrocnemius Muscle Weight	~100% (normalized)	Increased	~13.7% overall increase in skeletal muscle mass	[3]
Quadriceps Muscle Weight	~100% (normalized)	Increased	~13.7% overall increase in skeletal muscle mass	[3]
Triceps Muscle Weight	~100% (normalized)	Increased	~13.7% overall increase in skeletal muscle mass	[3]
Grip Strength	Baseline	Significantly Increased	Data not quantified in text	[3]
Exercise Capacity (Treadmill)	Baseline	Increased distance and time	Data not quantified in text	[1]
Body Weight	No significant change	No significant change (due to corresponding fat loss)	-	[1]

Table 2: Effects of Dietary Tomatidine Supplementation in Aged Mice with Muscle Atrophy

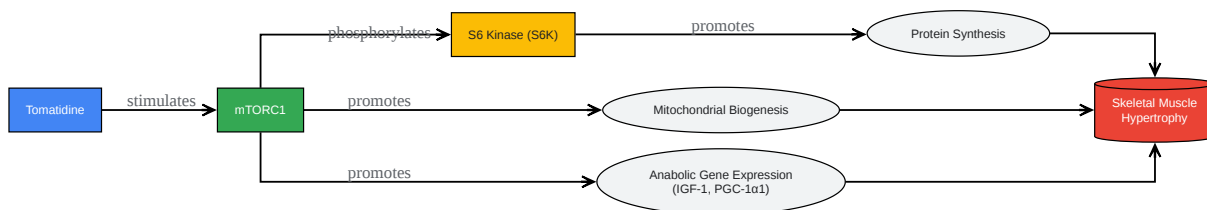
Parameter	Control Group (Aged Mice)	Tomatidine Group (0.05% w/w in diet for 9 weeks)	Percentage Change	Reference
Tibialis Anterior (TA) Muscle Weight	Baseline	Increased	~14.2% overall increase in skeletal muscle mass	[3]
Gastrocnemius Muscle Weight	Baseline	Increased	~14.2% overall increase in skeletal muscle mass	[3]
Quadriceps Muscle Weight	Baseline	Increased	~14.2% overall increase in skeletal muscle mass	[3]
Triceps Muscle Weight	Baseline	Increased	~14.2% overall increase in skeletal muscle mass	[3]
Soleus Muscle Weight	Baseline	Increased	~14.2% overall increase in skeletal muscle mass	[3]
Grip Strength	Baseline	Significantly Increased	Data not quantified in text	[3]

Table 3: Effects of Intraperitoneal Tomatidine Administration in a Fasting-Induced Atrophy Model

Parameter	Vehicle Group (Fasted)	Tomatidine Group (25 mg/kg IP every 12h, Fasted)	Effect of Tomatidine	Reference
Skeletal Muscle Mass	Reduced	Increased vs. Vehicle	Reduction in fasting-induced atrophy	[3]
Muscle Specific Force	Reduced	Reduced loss vs. Vehicle	Attenuation of force loss	[3]
Muscle Fiber Atrophy	Increased	Decreased vs. Vehicle	Reduction in fiber atrophy	[3]

Signaling Pathways

Tomatidine exerts its effects on skeletal muscle through the modulation of key signaling pathways that regulate protein synthesis and degradation.



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Caption: Tomatidine stimulates the mTORC1 signaling pathway, leading to muscle hypertrophy.



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Caption: Tomatidine inhibits the ATF4-dependent pathway, reducing muscle atrophy.

Experimental Protocols

Protocol 1: Dietary Administration of Tomatidine for Muscle Hypertrophy Studies

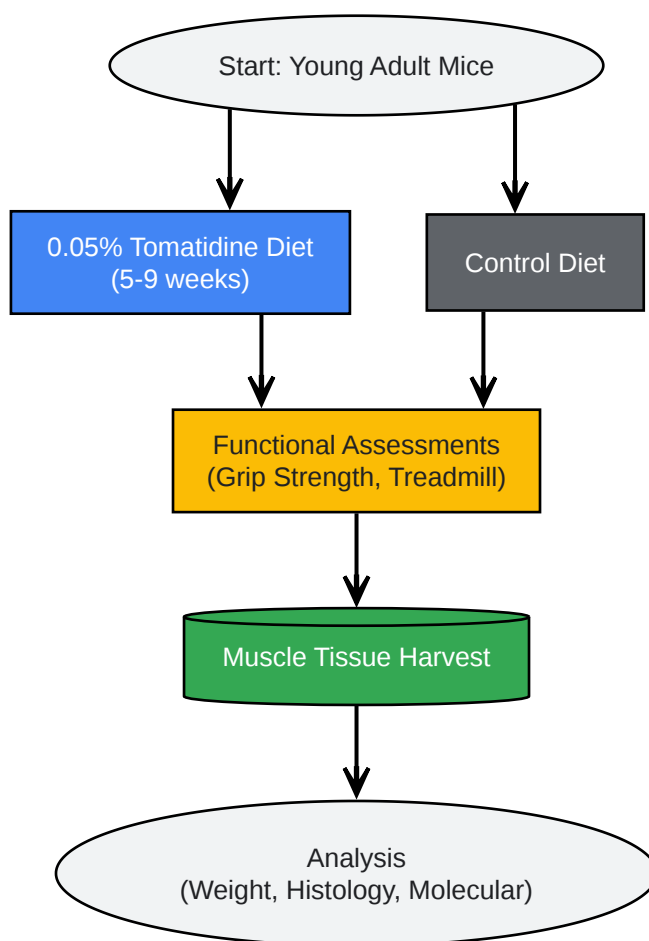
This protocol is designed to assess the effects of tomatidine on inducing skeletal muscle hypertrophy in healthy adult mice.

1. Materials:

- Tomatidine (Sigma-Aldrich or equivalent)
- Standard rodent chow
- Blender or food mixer
- Young adult mice (e.g., C57BL/6, 7 weeks old)[3]

2. Tomatidine-Supplemented Diet Preparation: a. Determine the total amount of chow required for the study duration. b. Calculate the amount of tomatidine needed to achieve a final concentration of 0.05% (w/w).[3] For example, for 1 kg of chow, add 0.5 g of tomatidine. c. Finely grind the standard chow into a powder. d. Thoroughly mix the powdered chow with the calculated amount of tomatidine until a homogenous mixture is achieved. e. If desired, the mixture can be re-pelleted. Alternatively, provide the powdered diet in appropriate feeders. f. Prepare a control diet using the same procedure but without the addition of tomatidine.

3. Experimental Procedure: a. House mice individually or in small groups with ad libitum access to water. b. Randomly assign mice to either the control diet group or the 0.05% tomatidine diet group. c. Provide the respective diets ad libitum for a period of 5 to 9 weeks.[3] d. Monitor food intake and body weight regularly (e.g., weekly). e. At the end of the treatment period, perform functional assessments such as grip strength tests and treadmill exercise capacity tests. f. Euthanize the mice and carefully dissect skeletal muscles (e.g., tibialis anterior, gastrocnemius, quadriceps, triceps, soleus) for weighing and further analysis (e.g., histology, Western blotting, qPCR).



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Caption: Experimental workflow for muscle hypertrophy studies with dietary tomatidine.

Protocol 2: Intraperitoneal Administration of Tomatidine for Acute Muscle Atrophy Models

This protocol is suitable for investigating the protective effects of tomatidine in acute models of muscle atrophy, such as fasting or limb immobilization.

1. Materials:

- Tomatidine
- Corn oil (vehicle)
- Vortex mixer
- 1 ml syringes with appropriate needles
- Mice

2. Tomatidine Suspension Preparation: a. Prepare a suspension of tomatidine in corn oil at a concentration of 2.5 mg/ml.[3] b. Vortex the suspension vigorously for 5 minutes immediately before drawing it into the syringes to ensure a uniform distribution.[3]
3. Experimental Procedure (Fasting Model): a. Acclimate mice to handling and injections. b. Induce fasting by removing food but not water. c. At the onset of the fast, administer either vehicle (corn oil) or tomatidine suspension (25 mg/kg body weight) via intraperitoneal (IP) injection.[3] This corresponds to a 10 µl/g body weight injection volume.[3] d. Administer a second injection 12 hours after the first.[3] e. After 24 hours of fasting, euthanize the mice and harvest skeletal muscles for analysis.[3]
4. Experimental Procedure (Limb Immobilization Model): a. Administer IP injections of vehicle or 25 mg/kg tomatidine every 12 hours for the duration of the experiment (e.g., 8 days).[3] b. On day 2 of the treatment, perform unilateral hindlimb immobilization on one leg of each mouse. The contralateral leg serves as an internal control. c. On day 8, euthanize the mice and harvest the tibialis anterior muscles from both the immobilized and mobile limbs for comparison.[3]

Conclusion

Tomatidine represents a compelling natural compound for the development of therapies targeting skeletal muscle wasting and weakness. The protocols and data presented here provide a framework for researchers to further explore its mechanisms of action and therapeutic potential in various animal models of muscle atrophy and hypertrophy. Careful adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of this promising area of research.

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